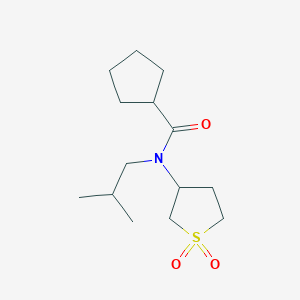

N-(1,1-dioxo-1lambda6-thiolan-3-yl)-N-(2-methylpropyl)cyclopentanecarboxamide

Description

N-(1,1-dioxo-1λ⁶-thiolan-3-yl)-N-(2-methylpropyl)cyclopentanecarboxamide is a synthetic carboxamide derivative characterized by a cyclopentane backbone linked to a carboxamide group. The nitrogen atom of the amide is substituted with two distinct moieties:

- 1,1-dioxo-1λ⁶-thiolan-3-yl: A sulfolane-derived group (tetrahydrothiophene 1,1-dioxide) contributing polar sulfone groups, enhancing metabolic stability and solubility.

This compound’s structure aligns with analogs designed for pharmacological modulation, particularly in opioid receptor targeting, though its specific biological activity remains unconfirmed in publicly available literature. Its synthesis likely involves coupling cyclopentanecarboxylic acid derivatives with substituted amines, followed by purification via column chromatography, as seen in similar compounds .

Properties

IUPAC Name |

N-(1,1-dioxothiolan-3-yl)-N-(2-methylpropyl)cyclopentanecarboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H25NO3S/c1-11(2)9-15(13-7-8-19(17,18)10-13)14(16)12-5-3-4-6-12/h11-13H,3-10H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QOVIAFLUZSZSAA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CN(C1CCS(=O)(=O)C1)C(=O)C2CCCC2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H25NO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

287.42 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>43.1 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID51090145 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Biological Activity

N-(1,1-dioxo-1lambda6-thiolan-3-yl)-N-(2-methylpropyl)cyclopentanecarboxamide is a synthetic organic compound characterized by its unique structural features, including a thiolane ring and an amide linkage. This compound has garnered interest in medicinal chemistry due to its potential biological activities and applications in various fields such as drug design and biochemical research.

The molecular formula of this compound is , with a molecular weight of approximately 285.43 g/mol. The compound's structure includes a cyclopentane ring, which may influence its biological interactions.

| Property | Value |

|---|---|

| Molecular Formula | C12H21NO3S |

| Molecular Weight | 285.43 g/mol |

| CAS Number | 874788-40-6 |

Biological Activity

Research into the biological activity of this compound is limited but suggests potential interactions with various biological targets. The presence of the dioxo and thiolane moieties may enhance its reactivity and binding affinity to proteins or enzymes.

The specific mechanism of action for this compound has not been fully elucidated. However, it is hypothesized that the compound may interact with specific receptors or enzymes, altering their activity. This interaction could be studied through various experimental methods, including:

- In vitro assays : To assess binding affinity and functional activity.

- X-ray crystallography : To determine the structural interactions between the compound and its biological targets.

- Computational modeling : To predict interactions and optimize structure for enhanced activity.

Case Studies

While specific case studies on this compound are scarce, related compounds have shown promising results in similar contexts:

- Cannabinoid Receptor Activity : Derivatives of 1,1-dioxo compounds have been evaluated for their effects on cannabinoid receptors, demonstrating varying degrees of agonistic or antagonistic activity in vitro . This suggests that this compound may also exhibit similar receptor interactions.

Research Findings

Current literature indicates that while the detailed biological activity of this compound remains underexplored, its unique structural features may provide avenues for future research:

- Protein-Ligand Binding Studies : Investigating how this compound binds to specific proteins could yield insights into its potential therapeutic applications.

- Synthesis Challenges : The synthesis of this compound involves multi-step organic reactions that can be complex due to solvent effects and reagent solubility issues . Understanding these challenges is crucial for optimizing production methods.

Comparison with Similar Compounds

Comparison with Structural Analogs

Table 1: Structural and Physicochemical Comparison

Key Findings:

Structural Divergence: The target compound replaces the phenethylpiperidine group (common in fentanyl analogs ) with a sulfolane-3-yl moiety, reducing aromaticity and increasing polarity. This may lower blood-brain barrier penetration compared to Cyclopentyl fentanyl.

Physicochemical Properties: The sulfone group in the target compound enhances water solubility compared to non-polar fentanyl analogs, which may reduce tissue accumulation . The isobutyl chain balances lipophilicity, offering a logP value intermediate between para-fluoro valeryl fentanyl (logP ~3.5) and polar sulfolane-containing analogs .

Synthetic Accessibility :

- The target compound’s synthesis likely mirrors methods for N,N-dialkylcyclopropane carboxamides (e.g., procedure A/B in ), though yields may vary due to steric hindrance from the bulky sulfolane group.

Research Implications

The sulfolane group may mitigate cytochrome P450-mediated metabolism, a common issue with fentanyl analogs . Further studies should prioritize:

- Receptor binding assays to quantify affinity for μ-/κ-opioid receptors.

- ADME profiling to assess solubility, metabolic stability, and toxicity.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.